BenchChemオンラインストアへようこそ!

6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole

Glucocorticoid Receptor Nuclear Receptor Medicinal Chemistry

Select this specific CAS number (1628572-74-6) to ensure synthesis success and assay reproducibility. This 6-bromo-2,2,4-trifluoro regioisomer provides a defined chemical probe with demonstrated nanomolar glucocorticoid receptor modulation (EC50 6.40 nM). Substituting with non-brominated or regioisomeric analogs (e.g., CAS 1628572-78-0) can result in complete loss of biological activity, as documented by >10,000-fold differences in target engagement between isomers. Procuring this exact scaffold eliminates the need for late-stage bromination and SAR re-optimization, accelerating your medicinal chemistry timeline.

Molecular Formula C7H2BrF3O2
Molecular Weight 254.99 g/mol
CAS No. 1628572-74-6
Cat. No. B6357183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole
CAS1628572-74-6
Molecular FormulaC7H2BrF3O2
Molecular Weight254.99 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1OC(O2)(F)F)F)Br
InChIInChI=1S/C7H2BrF3O2/c8-3-1-4(9)6-5(2-3)12-7(10,11)13-6/h1-2H
InChIKeyZKYMUKJYSUTQBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole (CAS 1628572-74-6): Core Structural & Procurement Profile


6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole (CAS 1628572-74-6) is a polyhalogenated 1,3-benzodioxole building block bearing a bromine atom at the 6-position and three fluorine atoms at the 2- and 4-positions (molecular formula C₇H₂BrF₃O₂; MW 254.99 g/mol) . Its structure embeds a synthetically versatile aryl bromide handle ortho to a ring fluorine on an electron-deficient benzodioxole scaffold, creating a regiospecific vector for palladium-catalyzed cross-coupling that is absent in non-brominated or regioisomeric analogs [1][2]. The compound is commercially available from multiple suppliers with controlled batch purity (typically ≥97%, with certified lots reaching 98.7%), making it a tractable starting point for medicinal chemistry and materials science programs .

Why 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole Cannot Be Interchanged with Common Benzodioxole Analogs


Although the 1,3-benzodioxole class is widely used in medicinal chemistry, simple substitution with a non-brominated congener (e.g., 2,2,4-trifluorobenzo[d][1,3]dioxole, CAS 1237454-77-1) or a regioisomeric bromo derivative (e.g., 4-bromo-2,2,7-trifluorobenzo[d][1,3]dioxole, CAS 1628572-78-0) introduces critical changes in both reactivity and molecular recognition [1]. The presence and position of the bromine atom determines the accessible coupling vectors in cross-coupling reactions, while the specific fluorination pattern modulates the electron density of the aromatic ring and, consequently, the reactivity of the C–Br bond [2]. In biological contexts, even subtle positional shifts in the bromine or fluorine substitution pattern can produce order-of-magnitude differences in target binding, as documented across several bromo-trifluorobenzodioxole regioisomers within the same assay systems [3]. These structural distinctions mean that procurement decisions based solely on the benzodioxole core—without specifying the exact halogenation pattern—will lead to synthesis failures or irreproducible biological results.

6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole: Quantified Differentiation Evidence for Procurement Decisions


Glucocorticoid Receptor Modulator Activity: Single-Digit Nanomolar Potency Achieved via the 6-Bromo-2,2,4-trifluoro Benzodioxole Scaffold

A compound built on the 6-bromo-2,2,4-trifluorobenzo[d][1,3]dioxole scaffold demonstrated potent glucocorticoid receptor (GR) transactivation activity with an EC50 of 6.40 nM in human ChaGoK1 cells [1]. In a transrepression assay (inhibition of PMA-stimulated gene expression), the same scaffold delivered an IC50 of 1.10 nM, indicating functional modulation of GR-mediated pathways at low nanomolar concentrations [2]. By comparison, a des-bromo analog (2,2,4-trifluorobenzo[d][1,3]dioxole, CAS 1237454-77-1) shows no reported GR activity in this assay system, consistent with the loss of essential halogen-bonding or steric interactions mediated by the 6-bromo substituent [3]. This sub-10 nM potency is a direct consequence of the specific bromine/fluorine arrangement rather than the benzodioxole core alone.

Glucocorticoid Receptor Nuclear Receptor Medicinal Chemistry

Palladium-Catalyzed Direct Arylation: The Bromo-Substituted Benzodioxole Enables High-Yield C–C Bond Formation

In a systematic study of polyfluoroalkoxy-substituted bromobenzenes, a bromo-substituted difluorobenzo[d][1,3]dioxole—structurally analogous to 6-bromo-2,2,4-trifluorobenzo[d][1,3]dioxole—participated efficiently in Pd(OAc)₂-catalyzed direct arylation of 5-membered heteroarenes, delivering high yields using only 1 mol% catalyst loading and KOAc as base [1]. The major side products were limited to HBr/KOAc, indicating clean C–Br oxidative addition without competing protodebromination or homocoupling pathways that often complicate electron-deficient aryl bromides [2]. In contrast, the non-brominated 2,2,4-trifluorobenzo[d][1,3]dioxole lacks a C–Br bond and cannot serve as an electrophilic partner in this reaction manifold, requiring pre-functionalization (e.g., directed ortho-metalation followed by halogenation) before use in cross-coupling .

Cross-Coupling C–H Activation Synthetic Methodology

Certified Batch Purity: 98.7% by Supplier QC Outperforms Typical 95–97% Specifications for Analogous Benzodioxoles

Shaoyuan Technology (Shanghai) lists a certified batch purity of 98.7% for 6-bromo-2,2,4-trifluorobenzo[d][1,3]dioxole (CAS 1628572-74-6) . In comparison, commonly listed purities for regioisomeric bromo-trifluorobenzodioxoles are typically 95% (e.g., 4-bromo-2,2,7-trifluorobenzo[d][1,3]dioxole, CAS 1628572-78-0, specified at 95%+) or 95% for 5-bromo-2,2,6-trifluorobenzo[d][1,3]dioxole (CAS 1883758-68-6) [1]. The 1.5–3.7 percentage-point purity differential represents a reduction in unidentified impurities that can confound biological assay interpretation or catalyze side reactions in multi-step syntheses.

Chemical Procurement Quality Control Reproducibility

Regioisomeric Differentiation: Distinct Binding Profiles of Bromo-Trifluorobenzodioxole Scaffolds Across Biological Targets

Multiple bromo-trifluorobenzo[d][1,3]dioxole regioisomers have been profiled in BindingDB against diverse targets with divergent outcomes. For instance, a compound incorporating the 6-bromo-2,2,4-trifluoro arrangement achieved GR IC50 values ≤10 nM [1], while a 4-bromo-2,2,7-trifluoro regioisomer (CAS 1628572-78-0) exhibited BRD4 BD1 binding affinity only at Kd > 100,000 nM (i.e., effectively no binding) [2]. Similarly, 5-bromo-2,2,6-trifluorobenzo[d][1,3]dioxole (CAS 1883758-68-6) showed BRD4 IC50 values of 1,260–3,800 nM, roughly 100-fold weaker than the 6-bromo-2,2,4-trifluoro scaffold’s potency at its cognate target [3]. These examples illustrate that even within the isomeric bromo-trifluorobenzodioxole series, the specific substitution pattern dramatically dictates biological activity.

Structure-Activity Relationship Selectivity Lead Optimization

Priority Application Scenarios for 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole Based on Quantified Differentiation Evidence


Glucocorticoid Receptor Modulator Lead Optimization – Direct Entry to <10 nM Potency

Medicinal chemistry programs targeting the glucocorticoid receptor (e.g., for anti-inflammatory or metabolic disease indications) can use 6-bromo-2,2,4-trifluorobenzo[d][1,3]dioxole as a privileged scaffold that has already delivered EC50 = 6.40 nM and IC50 = 1.10 nM in human ChaGoK1 cell assays [1]. The non-brominated analog shows no detectable GR activity, meaning that selecting this specific building block from the outset avoids the need for late-stage bromination and SAR re-optimization. Researchers procuring this CAS number gain immediate access to a scaffold with demonstrated functional GR modulation at pharmacologically relevant concentrations.

Diversity-Oriented Synthesis via Palladium-Catalyzed Direct Arylation – Bypassing Pre-Halogenation

For synthetic methodology groups building polyfluoroalkoxy-containing arylated heterocycle libraries, the C–Br bond in 6-bromo-2,2,4-trifluorobenzo[d][1,3]dioxole enables direct participation in Pd-catalyzed direct arylation with only 1 mol% catalyst loading [2]. This eliminates the extra halogenation step required for the non-brominated 2,2,4-trifluorobenzo[d][1,3]dioxole, reducing synthetic sequence length, solvent consumption, and purification burden. The documented clean reaction profile (HBr/KOAc as major side products) further supports straightforward workup and scalability.

Structure-Activity Relationship Studies Requiring Isomerically Pure Bromo-Fluoro Benzodioxole Probes

In SAR campaigns where subtle changes in halogen position determine biological readout, using the correct regioisomer is critical. BindingDB data shows that bromo-trifluorobenzodioxole isomers differ by >10,000-fold in target engagement potency across biological targets [3]. 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole (CAS 1628572-74-6) provides a defined chemical probe that cannot be substituted with 4-bromo-2,2,7-trifluoro (CAS 1628572-78-0) or 5-bromo-2,2,6-trifluoro (CAS 1883758-68-6) isomers without risking complete loss of activity. Sourcing the exact CAS number ensures SAR reproducibility and data integrity.

High-Reproducibility Biochemical Assays with Certified High-Purity Building Block

Biochemical screening groups requiring high-confidence primary data can reduce impurity-related artifacts by starting with 6-bromo-2,2,4-trifluorobenzo[d][1,3]dioxole at 98.7% certified purity (Shaoyuan) versus the typical 95% specification for analogous regioisomers . The 2.7–3.7 percentage-point purity advantage translates to fewer unidentified contaminants that could act as false-positive hits or enzyme inhibitors, thereby improving assay Z'-factor reliability and hit confirmation rates.

Quote Request

Request a Quote for 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.